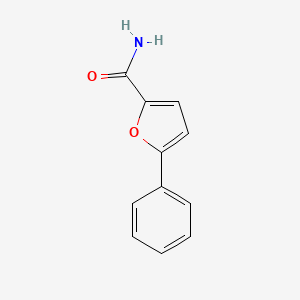

5-Phenylfuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMIEYHOIRLLES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310358 | |

| Record name | 5-Phenyl-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128373-23-9 | |

| Record name | 5-Phenyl-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128373-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Phenylfuran 2 Carboxamide

Established Synthetic Pathways for Furan-2-carboxamides

The construction of the furan-2-carboxamide scaffold is a well-documented process involving key bond-forming reactions. These pathways are fundamental to producing the core structure upon which further derivatization occurs.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is particularly effective for creating the phenyl-furan linkage in 5-phenylfuran-2-carboxamide and its analogs. nih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a phenylboronic acid) with a halide or triflate. nih.gov

In a common strategy to synthesize derivatives, a precursor such as N-(4-bromophenyl)furan-2-carboxamide is first synthesized and then subjected to a Suzuki-Miyaura reaction. nih.govmdpi.com This precursor is coupled with various aryl and heteroaryl boronic acids using a catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate. nih.govmdpi.com This approach allows for the introduction of diverse substituents at the 5-position of the furan (B31954) ring, yielding a range of functionalized analogs in moderate to good yields (43–83%). mdpi.com The reaction is an efficient tool for creating a library of compounds by modifying the furan scaffold. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Synthesis of N-(4-bromophenyl)furan-2-carboxamide Analogs mdpi.com

| Arylboronic Acid (Reactant) | Catalyst | Base | Product | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | K₃PO₄ | N-(4-bromophenyl)-5-phenylfuran-2-carboxamide | 75% |

| 4-Methoxyphenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | K₃PO₄ | N-(4-bromophenyl)-5-(4-methoxyphenyl)furan-2-carboxamide | 83% |

| 4-Fluorophenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | K₃PO₄ | N-(4-bromophenyl)-5-(4-fluorophenyl)furan-2-carboxamide | 78% |

The formation of the amide bond is a critical step in the synthesis of furan-2-carboxamides. ontosight.ai This is typically achieved through condensation reactions involving a furan-2-carboxylic acid derivative and an amine. ontosight.aimdpi.com

A prevalent method is the reaction of furan-2-carbonyl chloride with a suitable amine, such as 2,2-diphenylethan-1-amine or 4-bromoaniline, often in the presence of a base like triethylamine (B128534) in a solvent like dichloromethane. nih.govmdpi.commdpi.com This Schotten-Baumann type reaction is efficient and can produce the desired amide in excellent yields, sometimes as high as 94%. nih.govmdpi.commdpi.com

Alternatively, direct condensation between a carboxylic acid (e.g., 2-furoic acid) and an amine can be facilitated by coupling reagents. researchgate.netresearchgate.net Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or a combination of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO−) are effective for this purpose. researchgate.netresearchgate.net These reactions can be optimized for time and solvent and are often enhanced by microwave irradiation to afford the final compounds in good to very good yields. researchgate.netresearchgate.net

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers an efficient and sustainable approach to generating complex furan derivatives. nih.gov While a direct one-pot synthesis of this compound from basic starting materials is not extensively detailed, analogous multicomponent reactions highlight the potential of this strategy. nih.govscispace.com

For instance, highly functionalized furans can be synthesized in a one-pot reaction involving arylglyoxals, acetylacetone, and phenols. nih.govscispace.com This catalyst-free reaction proceeds in the presence of a base like triethylamine, demonstrating a simple and practical method for producing complex furan structures. nih.gov Another approach involves a tandem Wittig/conjugate reduction/Paal-Knorr reaction sequence to generate furans in a single pot. organic-chemistry.org These methodologies underscore the feasibility of developing streamlined, one-pot processes for creating diverse libraries of furan-based compounds, potentially including derivatives of this compound. researchgate.net

Catalysis is integral to the modern synthesis of furan carboxamides, enhancing efficiency, selectivity, and substrate scope. Palladium catalysis is central to Suzuki-Miyaura cross-coupling reactions used to form the phenyl-furan bond. nih.govmdpi.com

Beyond palladium, other metal catalysts are employed in the synthesis of the furan core and its derivatives. Gold-catalyzed reactions, for example, can be used to generate highly functionalized furans from simple starting materials through cascade reactions. organic-chemistry.org Indium(III) triflate has been shown to catalyze cascade [3+2] cycloadditions to provide benzofuran-3-carboxamides, a related class of compounds, with high regioselectivity and in good to excellent yields. rsc.org The development of novel catalytic systems, including the use of nanocatalysts, continues to expand the toolkit for synthesizing furan derivatives under mild and green conditions. researchgate.netmdpi.com

Synthesis of this compound Analogs and Derivatives

The generation of analogs and derivatives of this compound is primarily driven by the need to explore structure-activity relationships for various applications. This often involves making specific structural changes to the core molecule.

Modifying the furan ring, particularly at the 5-position, is a key strategy for creating analogs of this compound. The Suzuki-Miyaura cross-coupling reaction is a premier method for this purpose, allowing for the introduction of a wide array of substituted phenyl groups at this position. mdpi.com

Another approach involves starting with a 5-halofuran-2-carboxamide, such as 5-bromofuran-2-carboxamide. benthamdirect.com The bromine atom serves as a versatile handle for subsequent functionalization, including cross-coupling reactions, to introduce different substituents. Research has focused on synthesizing series of 5-phenylfuran-2-carboxylic acid derivatives with various substituents on the phenyl ring (e.g., trifluoromethyl, cyano groups) to create analogs with tailored electronic and steric properties. nih.govmdpi.com These modifications are crucial for fine-tuning the biological activity of the resulting compounds. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Furan-2-carboxamide |

| Furan-2-carboxylic acid |

| 5-Bromofuran-2-carboxamide |

| N-(4-bromophenyl)furan-2-carboxamide |

| Tetrakis(triphenylphosphine)palladium(0) |

| Phenylboronic acid |

| 4-Methoxyphenylboronic acid |

| 4-Fluorophenylboronic acid |

| 3-Nitrophenylboronic acid |

| N-(4-bromophenyl)-5-phenylfuran-2-carboxamide |

| N-(4-bromophenyl)-5-(4-methoxyphenyl)furan-2-carboxamide |

| N-(4-bromophenyl)-5-(4-fluorophenyl)furan-2-carboxamide |

| N-(4-bromophenyl)-5-(3-nitrophenyl)furan-2-carboxamide |

| Furan-2-carbonyl chloride |

| 2,2-diphenylethan-1-amine |

| 4-Bromoaniline |

| Triethylamine |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO−) |

| 2-Furoic acid |

| Indium(III) triflate |

| 5-Phenylfuran-2-carboxylic acid |

| 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid |

Substituent Variation on the Phenyl Moiety

Modifications to the phenyl ring at the 5-position of the furan are a primary strategy for tuning the molecule's electronic and steric properties. A common and effective method for introducing this diversity is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction efficiently creates a carbon-carbon bond between an organoboron compound (like a substituted phenylboronic acid) and a halide (such as N-(4-bromophenyl)furan-2-carboxamide). nih.gov This approach has been used to synthesize a range of derivatives with both electron-donating and electron-withdrawing groups. nih.govresearchgate.net

Examples of synthesized analogues include those with chloro, bromo, trifluoromethyl, and cyano substituents. mdpi.comnih.govmdpi.com The introduction of a trifluoromethyl group, for instance, has been explored at various positions on the phenyl ring to investigate its effect on biological activity. nih.govmdpi.com Similarly, derivatives bearing methoxy (B1213986) and methyl groups on the phenyl ring have been synthesized to study the impact of electron-donating substituents. tubitak.gov.trnih.gov

Table 1: Examples of this compound Derivatives with Phenyl Ring Substitutions This table is interactive and can be sorted by clicking on the headers.

| Substituent on Phenyl Ring | Compound Name | Synthetic Method Highlight | Reference(s) |

|---|---|---|---|

| 3-Trifluoromethyl | 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid | Not specified | nih.gov |

| 3-Chloro | 5-(3-Chlorophenyl)furan-2-carboxylic acid | Not specified | nih.gov |

| 4-Bromo | N-(4-bromophenyl)furan-2-carboxamide | Acylation with furan-2-carbonyl chloride | nih.gov |

| 4-Methoxy | 1-(4-(4-hydroxy-3,5-dimethylphenyl)-5-(4-methoxyphenyl)-2-methylfuran-3-yl)ethan-1-one | One-pot reaction of arylglyoxal, acetylacetone, and phenol | nih.gov |

| 2,5-Dichloro | 5-(2,5-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide | Not specified | rsc.org |

| 4-Methyl | N-(4-(4-Methylbenzamido)phenyl)furan-2-carboxamide | Amide coupling | nih.gov |

Diversification of the Carboxamide Linker

The amide bond (–CO–NH–) is a crucial and stable structural unit, but its modification or replacement can lead to compounds with novel properties. nih.gov Researchers have explored several strategies to diversify this linker. One approach involves replacing the amide with bioisosteric groups like ureas, sulfonamides, oximes, hydrazides, or even double bonds. mdpi.comnih.gov For example, a sulfonamide linker was introduced by reacting an amine intermediate with benzenesulfonyl chloride. mdpi.com

Another strategy involves extending the linker. This has been achieved by coupling furan-2-carboxylic acid with molecules like 1,4-diaminobenzene or N-acylcarbohydrazides to create longer, more complex diamide (B1670390) structures. researchgate.netnih.gov The synthesis of these extended amides often involves standard peptide coupling reagents such as 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT). mdpi.com These modifications allow for the exploration of different spatial arrangements and hydrogen bonding patterns. researchgate.netnih.gov

Table 2: Examples of Carboxamide Linker Modifications in this compound Analogues This table is interactive and can be sorted by clicking on the headers.

| Linker Type | Description | Synthetic Approach | Reference(s) |

|---|---|---|---|

| Urea (B33335) | The amide is replaced by a urea linker (-NH-CO-NH-). | Reaction with an isocyanate or amine precursor. | mdpi.com |

| Sulfonamide | The amide is replaced by a sulfonamide linker (-SO₂-NH-). | Reaction of an amine with a sulfonyl chloride. | mdpi.com |

| N-acylcarbohydrazide | An extended linker created by coupling with a carbohydrazide. | Activation of furoic acid with CDI followed by reaction with t-butylcarbazate. | researchgate.net |

| 1,4-Diaminobenzene | A diamide linker incorporating a phenyl ring. | Coupling of activated furoic acid with 1,4-diaminobenzene. | researchgate.netnih.gov |

| Oxime/Hydrazide | The carbonyl of the amide is replaced with an oxime or hydrazide group. | Modification of a ketone precursor. | nih.gov |

Incorporation of Hybrid Scaffolds

Hybrid molecules are created by covalently linking two or more distinct pharmacophoric scaffolds, aiming to combine their functionalities. The this compound framework has been successfully integrated into several hybrid structures.

One notable example is the synthesis of a hybrid molecule combining the furan-2-carboxamide moiety with tryptamine (B22526) and isatoic anhydride-derived components. mdpi.com This was achieved through a multi-step synthesis culminating in the acylation of an aminobenzamide intermediate with furan-2-carbonyl chloride. mdpi.com Another strategy involves incorporating amino acid scaffolds, such as in the synthesis of enantiopure L-(5-phenylfuran-2-yl)alanines. researchgate.net Furthermore, the furan scaffold has been linked to other heterocyclic systems like 1,3,4-oxadiazoles and pyrazole-thiazolidinones, demonstrating the modularity of this chemical entity. nih.govresearchgate.net

Analytical and Spectroscopic Characterization

The structural verification of this compound and its derivatives relies on a combination of standard spectroscopic techniques. NMR, IR, and mass spectrometry are routinely used to confirm the identity, purity, and structure of newly synthesized compounds. tubitak.gov.trmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural determination of this compound derivatives. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectra, characteristic signals include the doublets for the furan ring protons, which typically appear between 6.0 and 7.5 ppm. mdpi.comrsc.org The amide proton (NH) usually presents as a singlet at lower field, often above 10.0 ppm in DMSO-d₆. nih.govrsc.org Protons on the phenyl ring give rise to multiplets in the aromatic region (7.0-8.5 ppm), with splitting patterns dependent on the substitution. mdpi.comnih.gov

¹³C NMR spectra are equally informative. The carbonyl carbon of the amide typically resonates around 156-168 ppm. mdpi.comrsc.org The carbons of the furan ring appear between approximately 105 and 158 ppm, while the phenyl ring carbons are observed in the 120-140 ppm range. rsc.orgacs.org

Table 3: Representative NMR Data for this compound Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound Type | Nucleus | Key Chemical Shifts (δ, ppm) | Solvent | Reference(s) |

|---|---|---|---|---|

| N-Phenylfuran-2-carboxamide | ¹H | 10.15 (s, 1H, NHCO), 7.88 (s, 1H, Ar-H-5), 7.75 (d, 2H, Ar-H), 7.30 (m, 3H, Ar-H), 7.05 (dd, 1H, Ar-H), 6.64 (d, 1H, Ar-H) | DMSO-d₆ | rsc.org |

| N-Phenylfuran-2-carboxamide | ¹³C | 156.73 (CONH), 148.07 (C-2), 146.07 (C-5), 139.02 (C-1'), 129.09 (C-3' & 5'), 115.18 (C-3), 112.59 (C-4) | DMSO-d₆ | rsc.org |

| N-(4-Benzamidophenyl)furan-2-carboxamide | ¹H | 10.24 (s, 1H), 10.17 (s, 1H), 7.97–7.93 (m, 3H), 7.73 (br s, 4H), 7.32 (d, J=3.6 Hz, 1H), 6.70 (dd, J=3.6 and 1.8 Hz, 1H) | DMSO-d₆ | nih.gov |

| N-(4-Benzamidophenyl)furan-2-carboxamide | ¹³C | 165.4, 156.1, 147.6, 145.6, 135.1, 135.0, 134.3, 131.5, 128.4, 127.6, 120.7, 114.6, 112.1 | DMSO-d₆ | nih.gov |

| 4-(5-((3-Phenylureido)methyl)furan-2-yl)benzoic Acid | ¹H | 9.28 (s, 1H), 7.99 (d, 2H), 7.70 (d, 2H), 7.38 (s, 1H), 7.21 (t, 2H), 6.95 (d, 1H), 6.40 (d, 1H), 4.37 (d, 2H) | DMSO-d₆ | mdpi.com |

| 4-(5-((3-Phenylureido)methyl)furan-2-yl)benzoic Acid | ¹³C | 168.9, 155.8, 154.6, 152.0, 141.2, 133.1, 130.3, 129.0, 123.1, 121.3, 118.0, 109.4, 108.5, 36.8 | DMSO-d₆ | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective tool for identifying the key functional groups present in this compound and its analogues. researchgate.netmdpi.com The most prominent absorption bands are associated with the amide linkage. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3350 cm⁻¹. mdpi.comnih.gov The carbonyl (C=O) stretching vibration of the amide group is also very characteristic, producing a strong absorption band around 1640-1670 cm⁻¹. nih.govnih.gov

Other important vibrations include the C-O-C stretching of the furan ring, which is often observed near 1005-1020 cm⁻¹, and the C-H stretching of the aromatic rings above 3000 cm⁻¹. nih.govdergipark.org.tr The presence and position of these bands provide direct evidence for the successful formation of the target molecule. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound Derivatives This table is interactive and can be sorted by clicking on the headers.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference(s) |

|---|---|---|---|

| Amide N-H | Stretch | 3300 - 3351 | mdpi.comnih.govdergipark.org.tr |

| Amide C=O | Stretch | 1642 - 1668 | nih.govmdpi.comnih.govdergipark.org.tr |

| Aromatic C-H | Stretch | ~3011 - 3137 | nih.govnih.govdergipark.org.tr |

| Furan C-O-C | Stretch | ~1005 - 1023 | nih.govdergipark.org.tr |

| Amide N-H / C-N | Bend / Stretch | ~1520 - 1564 | nih.govmdpi.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is crucial for confirming the molecular weight of the synthesized compounds. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm) of the calculated value. mdpi.commdpi.com This accuracy allows for the confident determination of the elemental composition of a molecule.

Analyses are commonly performed using electrospray ionization (ESI), which is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. mdpi.comacs.org The observed m/z value is then compared to the calculated exact mass for the proposed structure, serving as a final confirmation of its identity. mdpi.comnih.gov

Table 5: High-Resolution Mass Spectrometry (HRMS) Data for Selected Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound | Ion Type | Calculated m/z | Found m/z | Reference(s) |

|---|---|---|---|---|

| N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide | [M+Na]⁺ | 396.1319 | 396.1373 | mdpi.com |

| 4-(5-((3-Phenylureido)methyl)furan-2-yl)benzoic Acid | [M+H]⁺ | 388.1252 | 388.1254 | mdpi.com |

| 2-Hydroxy-4-(5-((3-phenylureido)methyl)furan-2-yl)benzoic Acid | [M+H]⁺ | 353.1132 | 353.1140 | mdpi.com |

| N-Butyl-5-phenyl-N-tosylfuran-3-carboxamide | [M+Na]⁺ | 420.1245 | 420.1245 | acs.org |

| N-(4-(4-Fluorobenzamido)phenyl)furan-2-carboxamide | [M+H]⁺ | 325.09885 | 325.09834 | nih.gov |

Chromatographic Purity Assessment (HPLC)

The purity of this compound and its derivatives is a critical parameter, particularly in the context of their evaluation for biological activity. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of these compounds.

Research findings consistently report the use of HPLC to confirm the purity of newly synthesized furan-based compounds, with target compounds typically achieving a purity level of over 95%. mdpi.com For instance, in the synthesis of a series of (5-Phenylfuran-2-yl)methanamine (B3023609) derivatives, all final compounds were purified to >95% purity as determined by HPLC. mdpi.com The analyses were performed on a Waters 2695 HPLC system equipped with a Kromasil C18 column (4.6 mm × 250 mm, 5 μm). mdpi.com

Similarly, the purity of various 5-phenylthiophene-2-carboxamide (B13997942) derivatives, which share a similar structural backbone, was assessed using a ZORBAX SB-C18 column (3.5 μm, 4.6 mm × 50 mm) with a water/acetonitrile gradient elution and UV detection at 254 nm. acs.org Studies on other related furan and pyrazole (B372694) carboxamides also report HPLC purity values, often specifying the method used. For example, purities of 98.6% and 99.2% were reported for different N-phenyl-5-(furan-2-carbonyl) derivatives. nih.gov This rigorous quality control ensures that the observed biological effects are attributable to the compound of interest and not to impurities.

The general HPLC conditions for purity assessment are summarized in the table below.

| Parameter | Typical Conditions |

| Instrument | Waters 2695 HPLC System or similar mdpi.com |

| Column | Kromasil C18 (4.6 mm × 250 mm, 5 μm) or ZORBAX SB-C18 (4.6 mm × 50 mm, 3.5 μm) mdpi.comacs.org |

| Mobile Phase | Gradient elution with Water and Acetonitrile (CH₃CN) acs.org |

| Flow Rate | 500 or 800 μL/min acs.org |

| Detection | UV at 254 nm mdpi.comacs.org |

| Purity Threshold | Generally >95% mdpi.com |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. However, obtaining high-resolution crystal structures for the 5-phenylfuran-2-carboxylic acid class of compounds has proven to be challenging. unimi.it This difficulty is primarily attributed to their limited solubility in common organic and aqueous solvents, which often leads to rapid precipitation rather than the slow, ordered molecular organization required for the growth of high-quality single crystals suitable for X-ray diffraction analysis. unimi.it

Despite these challenges, structural information has been successfully obtained for closely related derivatives. For example, the crystal structure of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, an ester derivative, was determined. unimi.it The analysis revealed a monoclinic crystal system with the space group P21/c. unimi.it This study provided valuable insights into the solid-state conformation and intermolecular interactions, such as stacking interactions, which govern the crystal packing. unimi.it

In the broader context of drug discovery, X-ray crystallography has been instrumental in understanding how furan-2-carboxamide derivatives interact with their biological targets. For instance, crystal structures of SARS-CoV-2 main protease in complex with inhibitors containing a furan-2-carboxamide moiety have been determined at high resolutions (1.73–1.90 Å). nih.gov These studies reveal crucial protein-inhibitor interactions and the precise binding mode, guiding further structure-based drug design. nih.gov Similarly, the binding mode of a CBP bromodomain inhibitor, which contains a furan-2-carboxamide scaffold, was confirmed by X-ray crystallography. pdbj.org

A summary of crystallographic data for a related derivative, methyl 5-(2-fluoro-4-nitrophenyl) furan-2-carboxylate (B1237412), is presented below. unimi.it

| Parameter | Crystal Data |

| Compound | Methyl 5-(2-fluoro-4-nitrophenyl) furan-2-carboxylate unimi.it |

| Crystal System | Monoclinic unimi.it |

| Space Group | P21/c unimi.it |

| Growth Method | Slow evaporation from acetone/ethanol solution unimi.it |

| Appearance | Orange, prismatic crystals unimi.it |

This information, even from derivatives, is vital for understanding the molecule's spatial arrangement, which is a key determinant of its interaction with biological macromolecules.

Structure Activity Relationship Sar Analysis

Identification of Key Structural Features for Biological Activity

The 5-phenylfuran-2-carboxamide core serves as a pivotal scaffold for a range of biological activities. rsc.org The essential components for activity generally include the furan (B31954) ring, the phenyl ring at the 5-position, and the carboxamide functional group at the 2-position.

For instance, in the context of trypanocidal agents, SAR studies have demonstrated that the entire molecular framework is necessary for activity. Specifically, both the nitrofuran and the amide functional groups, including the amide NH, were found to be indispensable for potent inhibition. acs.org Similarly, for inhibitors of TRAF2- and NCK-interacting kinase (TNIK), the furan-2-carboxamide fragment is crucial as it forms key hydrogen bonds with the hinge region of the kinase's ATP-binding site. rsc.org

In the development of inhibitors for Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI), the 5-phenylfuran-2-carboxylic acid scaffold itself has been identified as a promising starting point. nih.govunimi.it Computational studies have successfully generated pharmacophore models based on this core structure, leading to the identification of active hit compounds. nih.gov For anticancer activity, a molecular pharmacophore model featuring two lipophilic aromatic points connected by a spacer that includes a hydrogen bond donor has been proposed as a template for high activity. semanticscholar.org The carbonyl group on the furan ring is a crucial feature for the biological activity of these compounds.

Impact of Specific Substituents on Potency and Selectivity

The potency and selectivity of this compound derivatives can be fine-tuned by introducing specific substituents at various positions on the core scaffold.

Substituents on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring play a critical role.

For SIRT2 Inhibition: In a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, the presence of a carboxyl group at the 4-position of the phenyl ring was a key feature of the initial hit compound. mdpi.com

For Trypanocidal Activity: The introduction of a para-allyloxy group on the N-phenyl ring of 5-nitrofuran-2-carboxamides resulted in the most active compound in the series, whereas a para-hydroxy substituent led to a significant decrease in activity. acs.org

For MbtI Inhibition: The position of electron-withdrawing groups is crucial. Moving a trifluoromethyl (CF₃) group from the ortho to the meta position on the phenyl ring caused a significant drop in inhibitory activity. nih.gov

For NMDA Receptor Agonism: For derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid, introducing a substituent at the ortho-position of the phenyl ring consistently improved agonist potency at GluN1/2A and GluN1/2C receptors. nih.gov

The Carboxamide Moiety and Linkers: Modifications to the carboxamide group and any associated linkers significantly influence biological outcomes.

For SIRT2 Inhibition: A comparative study of different linkers attached to the (5-phenylfuran-2-yl)methanamine scaffold found that a urea (B33335) linker conferred more potent SIRT2 inhibition compared to hydroxamic acid, secondary amine, or sulfonamide linkers. mdpi.com Further optimization by replacing a quinoline (B57606) moiety with pyridine (B92270) on the urea linker led to a highly potent inhibitor. mdpi.com

For Trypanocidal Activity: Any substitution on the amide nitrogen itself, such as in compound 22t (an N-allyloxy derivative of 22s ), resulted in a substantial loss of activity, highlighting the importance of the unsubstituted amide NH. acs.org

For TNIK Inhibition: The N-phenyl portion of the carboxamide is also critical. A 4-(4-methylpiperazin-1-yl)phenyl substituent was identified in a potent inhibitor, extending into the solvent-exposed region of the kinase. rsc.org

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives against different targets.

| Target | Scaffold Moiety | Substituent | Effect on Activity |

| SIRT2 | Linker on (5-phenylfuran-2-yl)methanamine | Urea | More potent than hydroxamic acid, amine, sulfonamide mdpi.com |

| N-aryl of urea linker | Pyridine | Increased potency and solubility mdpi.com | |

| Trypanocidal | N-phenyl of 5-nitrofuran-2-carboxamide | p-Allyloxy | Significant increase in potency acs.org |

| N-phenyl of 5-nitrofuran-2-carboxamide | p-Hydroxy | Significant decrease in potency acs.org | |

| Amide Nitrogen | N-allyloxy | Significant loss of activity acs.org | |

| MbtI | 5-phenyl of furan-2-carboxylic acid | m-CF₃ (vs o-CF₃) | Significant decrease in activity nih.gov |

| NMDA Receptor | 5-phenyl of furan-2-carboxamide | Ortho-chloro | Improved agonist potency nih.gov |

| TNIK | 5-phenyl of furan-2-carboxamide | 2,5-dichlorophenyl | Potent inhibition rsc.org |

| N-phenyl of furan-2-carboxamide | 4-(4-methylpiperazin-1-yl)phenyl | Potent inhibition rsc.org |

Conformational Requirements for Ligand-Target Binding

The three-dimensional arrangement of the this compound derivative within the target's binding site is a determining factor for its biological effect. Molecular docking and X-ray crystallography studies have provided valuable insights into these conformational requirements.

For inhibitors of SIRT2, a potent derivative was found to fit snugly into an induced hydrophobic pocket of the enzyme. mdpi.com In the case of TNIK inhibitors, docking models predict a specific orientation: the furan-2-carboxamide group is positioned in the adenine (B156593) binding region to interact with the hinge, the substituted phenyl ring occupies a hydrophobic back pocket, and the N-phenyl substituent extends towards the solvent-exposed area. rsc.org

Crystallographic studies of an MbtI inhibitor based on the 5-phenylfuran-2-carboxylic acid scaffold have been instrumental in definitively characterizing its binding mode. unimi.it These studies revealed that the enzyme's active site possesses flexibility, adopting different "open" and "closed" conformations depending on the ligand bound. unimi.it The ability of a ligand to induce or adapt to a specific protein conformation is crucial for high-affinity binding. nih.gov Computational methods that account for protein flexibility are often necessary to accurately predict the binding conformations and affinities of these ligands. nih.govmdpi.com The binding pose is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts, which are dictated by the ligand's conformation. plos.org

Deriving Pharmacophoric Models

A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific target and exert its biological activity. Several such models have been developed for this compound derivatives.

Anticancer Agents: For compounds designed as anticancer agents, a four-point pharmacophore model was established. This model consists of two aromatic features and two hydrogen bond donors (Hyd-Don-Hyd-Don), defining the key spatial relationships for activity. semanticscholar.org

SIRT2 Inhibitors: A pharmacophore model for selective SIRT2 inhibitors was developed, comprising one hydrogen bond acceptor and three aromatic rings. The compatibility of newly designed compounds with this model was found to correlate well with their observed inhibitory activity. gazi.edu.tr

MbtI Inhibitors: Initial computational studies led to the generation of a pharmacophore model that successfully identified the 5-phenylfuran-2-carboxylic acid scaffold as a promising hit for MbtI inhibition. nih.gov This model guided the subsequent optimization efforts to replace undesirable chemical groups, like nitro moieties, while retaining or improving potency. nih.gov

These models serve as powerful tools in virtual screening and rational drug design, enabling the prioritization of compounds for synthesis and testing, and guiding the structural modifications needed to enhance biological activity.

Computational and Theoretical Chemistry Investigations

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. diva-portal.org This method is instrumental in predicting the binding mode and affinity of ligands, such as derivatives of 5-phenylfuran-2-carboxamide, within the active sites of various protein targets.

Research has employed molecular docking to rationalize the activity of inhibitors based on the 5-phenylfuran-2-carboxylic acid scaffold against several enzymes. For instance, docking studies were performed to understand the inhibition of salicylate (B1505791) synthase (MbtI) from Mycobacterium tuberculosis. acs.orgunimore.it In one study, the X-ray structure of MbtI (PDB code: 6ZA4) was used, and an unresolved protein loop was reconstructed using Modeler software prior to docking with GOLD software. acs.org Similarly, the activity of these compounds against salicylate synthase from Mycobacterium abscessus (Mab-SaS) was rationalized using molecular docking simulations. unipd.it

In another application, virtual screening followed by molecular docking led to the discovery of 5-(2,5-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). rsc.org Docking analysis using Autodock Vina predicted that the furan-2-carboxamide group is situated in the adenine-binding region of the kinase, while the dichlorophenyl group occupies a hydrophobic back pocket. rsc.org

Furthermore, docking studies on (5-phenylfuran-2-yl)methanamine (B3023609) derivatives targeting human sirtuin 2 (SIRT2) indicated that a potent inhibitor fits well within an induced hydrophobic pocket of the enzyme. mdpi.com These computational predictions provide a structural basis for the observed inhibitory activities and guide further structure-based drug design.

Table 1: Summary of Molecular Docking Studies on this compound Derivatives This table is interactive and can be sorted by clicking on the headers.

| Derivative Scaffold | Target Protein | Docking Software | Key Finding | Reference |

|---|---|---|---|---|

| 5-Phenylfuran-2-carboxylic acid | MbtI (M. tuberculosis) | GOLD | Predicted binding mode, guiding substitutions on the phenyl ring. | acs.org |

| 5-Phenylfuran-2-carboxylic acid | Mab-SaS (M. abscessus) | Not Specified | Rationalized inhibitory activity using a homology model. | unipd.it |

| This compound | TNIK Kinase | Autodock Vina | Furan-2-carboxamide group predicted in the ATP-binding site. | rsc.org |

| (5-Phenylfuran-2-yl)methanamine | SIRT2 | Not Specified | Ligand fits into an induced hydrophobic pocket. | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide | NDM-1 | MOE | Compound embedded in the active site with key interactions. | mdpi.com |

Virtual Screening for Novel Ligand Discovery

Virtual screening (VS) is a computational approach used in drug discovery to search vast libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. diva-portal.org This method allows for the rapid, cost-effective evaluation of millions or even billions of virtual compounds against a protein structure. diva-portal.org

The this compound core has been successfully identified as a promising scaffold for kinase inhibitors through virtual screening campaigns. In one notable study, a virtual screening of a commercially available database resulted in the identification of a novel class of TNIK inhibitors built upon the furan-2-carboxamide core. rsc.org From this screening, 5-(2,5-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide was identified as the most potent hit, with an IC50 value of 0.85 µM. rsc.org This discovery highlights the power of virtual screening to find novel chemotypes for therapeutic targets. rsc.org

In a separate context, a virtual screening for non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro) "rediscovered" the 2-phenylfuran (B99556) scaffold. nih.gov This scaffold was found in previously reported potent covalent inhibitors of the related SARS-CoV-1 Mpro, lending credibility to the virtual screening protocol and suggesting the scaffold's suitability for interacting with this class of enzymes. nih.gov These examples demonstrate that virtual screening is a valuable starting point for drug discovery projects, capable of identifying promising hit compounds like those based on the this compound structure for further optimization. diva-portal.orgrsc.org

Quantum Chemical Studies (e.g., DFT, TD-DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. dntb.gov.uaacs.org These methods can compute various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), charge distribution, and dipole moments, which are crucial for understanding a molecule's behavior. researchgate.netresearchgate.net

Studies on molecules closely related to the this compound scaffold, such as 2-mercapto-5-phenylfuran, have utilized DFT to explore their properties. dntb.gov.uaresearchgate.net In one such investigation, quantum chemical calculations were performed using DFT at the B3LYP/6-311++G(d,p) level to analyze parameters related to corrosion inhibition. researchgate.net The calculations aimed to correlate the molecular structure with inhibition efficiency by examining properties like HOMO and LUMO energy, the energy gap (ΔE), and the fraction of electrons transferred (ΔNmax). researchgate.net

The energy of the HOMO is often associated with the electron-donating ability of a molecule, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. researchgate.net TD-DFT calculations are further employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. acs.orgresearchgate.net

Table 2: Calculated Quantum Chemical Parameters for a Related Phenylfuran Derivative This table is interactive and can be sorted by clicking on the headers.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | An indicator of chemical reactivity and stability. researchgate.net |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

| Electronegativity (χ) | The power of an atom to attract electrons | Provides insight into charge distribution and bonding. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Relates to the stability of the molecule. |

Homology Modeling and Protein-Ligand Complex Generation

When an experimental structure of a target protein is unavailable, homology modeling can be used to construct a three-dimensional model of the protein using a known experimental structure of a related homologous protein as a template. nih.govmdpi.com This in silico model can then be used for molecular docking studies to generate protein-ligand complexes and investigate potential binding interactions. nih.gov

This approach has been successfully applied in studies involving derivatives of this compound. In research targeting the salicylate synthase from Mycobacterium abscessus (Mab-SaS), the inhibitory activity of 5-phenylfuran-2-carboxylic acid derivatives was rationalized through molecular docking simulations performed on a specially generated homology model. unipd.it This model was developed based on the coordinates of the related MbtI enzyme in a complex with a member of the same compound class (PDB ID: 6ZA4). unipd.it Such ligand-supported homology modeling can produce refined models of binding sites that are suitable for structure-based drug design. nih.gov

The process typically involves several steps: identifying a suitable template structure, aligning the target sequence with the template, building the model, and then refining and validating it. nih.govmdpi.com The resulting model of the protein-ligand complex provides crucial insights into the binding mode, which can pave the way for the optimization of lead compounds or for future virtual screening campaigns. unipd.it

Analysis of Key Molecular Interactions at Binding Sites (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Understanding the specific molecular interactions between a ligand and its target protein is fundamental to medicinal chemistry. Computational studies on this compound derivatives have elucidated the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the binding site. researchgate.netnih.gov

Detailed analyses of docking poses have revealed the nature of these interactions for various targets:

TNIK Kinase: For the inhibitor 5-(2,5-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide, docking models predict that the furan-2-carboxamide fragment forms hydrogen bonds with the hinge region of the kinase. The 2,5-dichlorophenyl group engages in hydrophobic interactions in a nearby pocket, while the 4-methylpiperazine moiety extends towards the solvent. rsc.org

SIRT2: A potent (5-phenylfuran-2-yl)methanamine derivative was predicted to bind in a hydrophobic pocket of SIRT2. mdpi.com Its carboxyl group is positioned to form hydrogen bonds with the main chain of Asp170 and the side chains of Thr171 and Tyr139. The furan (B31954) and pyridine (B92270) moieties engage in hydrophobic contacts with residues such as Phe119, Phe234, and Ile169. mdpi.com

NDM-1: The docking of N-(4-bromophenyl)furan-2-carboxamide into the active site of New Delhi Metallo-beta-lactamase-1 (NDM-1) showed both hydrogen bonding and hydrophobic interactions, specifically Pi-H and Pi-Pi stacking, which contribute to the stability of the complex. mdpi.com

MbtI: Analysis of the co-crystal structure of an inhibitor with the target MbtI guided the design of new analogs. It was suggested that substitutions at the 5-position of the phenyl ring would preserve the crucial interactions within the binding pocket, which are largely hydrophobic. acs.org

These interactions are critical for binding affinity and selectivity. The ability of the furan moiety's oxygen atom to act as a hydrogen bond acceptor, combined with the diverse substitutions possible on the phenyl ring to optimize hydrophobic and aromatic (pi-pi, pi-alkyl) interactions, underscores the versatility of the this compound scaffold. nih.govmdpi.com

Table 3: Key Molecular Interactions of Phenylfuran Derivatives at Target Binding Sites This table is interactive and can be sorted by clicking on the headers.

| Ligand Scaffold | Target Protein | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| This compound | TNIK Kinase | Hinge region residues | Hydrogen Bonding | rsc.org |

| (5-Phenylfuran-2-yl)methanamine | SIRT2 | Asp170, Thr171, Tyr139 | Hydrogen Bonding | mdpi.com |

| (5-Phenylfuran-2-yl)methanamine | SIRT2 | Phe119, Phe234, Phe131, Leu138, Ile169 | Hydrophobic & Aromatic | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide | NDM-1 | Not specified | Hydrogen Bonding, Pi-H, Pi-Pi | mdpi.com |

Q & A

Q. What are the standard synthetic routes for 5-phenylfuran-2-carboxamide, and how can reaction conditions be optimized?

this compound is typically synthesized via amide coupling between 5-phenylfuran-2-carboxylic acid and an appropriate amine. A common method involves activating the carboxylic acid using coupling agents like EDCI/HOBt or thionyl chloride to form the acyl chloride intermediate. For example, in the synthesis of the derivative N-(5-Nitrothiazol-2-yl)-5-phenylfuran-2-carboxamide, the reaction utilized nitrothiazolylamine and 5-phenylfuran-2-carbonyl chloride under reflux in dichloromethane, yielding 79% purity after recrystallization . Optimization strategies include:

- Catalyst selection : Palladium-based catalysts improve coupling efficiency in aromatic systems.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Reflux conditions (40–80°C) balance yield and side-reaction suppression.

Q. How is this compound characterized, and what analytical techniques are critical for structural validation?

Key techniques include:

- NMR spectroscopy : and NMR confirm substituent positions and amide bond formation. For instance, derivative compounds show characteristic peaks for furan protons (δ 7.8–8.7 ppm) and carbonyl carbons (δ 162–165 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for N-(5-Nitrothiazol-2-yl)-5-phenylfuran-2-carboxamide: calcd. 284.9924, found 284.9928) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives.

Q. What preliminary biological assays are used to evaluate this compound derivatives?

Initial screening often focuses on:

- Antimicrobial activity : Agar diffusion or microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

SAR strategies include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro, CF) on the phenyl ring enhances antimicrobial activity .

- Bioisosteric replacement : Replacing the furan oxygen with sulfur (thiophene) modulates lipophilicity and target binding .

- Hybridization : Merging with pharmacophores like thiazole (e.g., N-(5-Nitrothiazol-2-yl)-5-phenylfuran-2-carboxamide) improves selectivity for bacterial nitroreductases .

Q. What computational tools are employed to predict the pharmacokinetic and mechanistic properties of this compound derivatives?

- Molecular docking (AutoDock, Glide) : Predicts binding affinity to targets like 5-HT receptors or bacterial enzymes .

- ADMET prediction (SwissADME, pkCSM) : Estimates absorption, metabolism, and toxicity. For example, logP values >3 indicate high membrane permeability but potential hepatotoxicity .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends.

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Case study: A derivative shows potent in vitro antimicrobial activity but poor in vivo efficacy. Contradictions may arise from:

- Metabolic instability : Phase I/II metabolism (e.g., cytochrome P450 oxidation) reduces bioavailability.

- Protein binding : High serum albumin binding lowers free drug concentration.

- Assay variability : Differences in bacterial strain virulence or cell line genetic backgrounds.

Mitigation : Validate findings using orthogonal assays (e.g., isothermal microcalorimetry) and pharmacokinetic profiling .

Q. What mechanistic insights have been gained from studying this compound derivatives in neurological models?

Derivatives with dual activity (e.g., serotonin reuptake inhibition and 5-HT partial agonism) show enhanced extracellular serotonin levels in rodent hippocampus (558% increase vs. 274% for fluoxetine) . Mechanistic studies involve:

- Microdialysis : Measures neurotransmitter release in specific brain regions.

- Behavioral assays : Forced swimming tests assess antidepressant-like effects.

- Receptor autoradiography : Maps target engagement in neural circuits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.